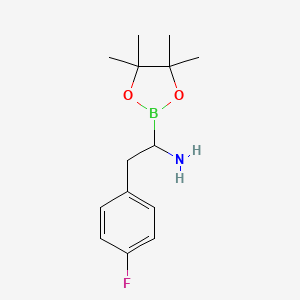
(R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the coupling of a fluorophenyl derivative with a dioxaborolane precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the carbon-boron bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or boronates.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its boron moiety makes it a valuable intermediate in cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of boron-containing molecules with biological systems. Its fluorophenyl group allows for easy detection and quantification using spectroscopic methods.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.
Mechanism of Action
The mechanism of action of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophilic groups, making it a useful tool in the study of enzyme inhibition and receptor binding. The fluorophenyl group can engage in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-chlorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- ®-2-(4-bromophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- ®-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
Uniqueness
Compared to its analogs, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H21BFNO2 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12(17)9-10-5-7-11(16)8-6-10/h5-8,12H,9,17H2,1-4H3 |
InChI Key |
YLQBALFFKUBXBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















